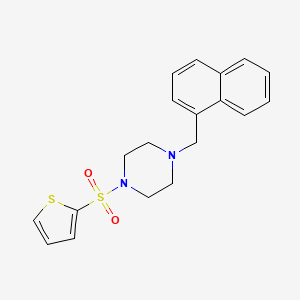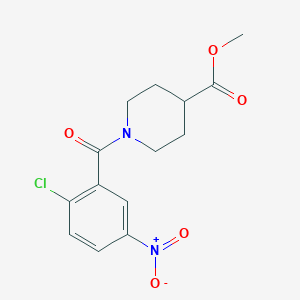![molecular formula C18H18ClFN2O2 B5879352 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various areas of research, including medicinal chemistry and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. This dual activity may contribute to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, regulation of gene expression, and alteration of cellular signaling pathways. These effects may contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity and limited availability. Therefore, caution should be exercised when working with 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in the laboratory.
Direcciones Futuras
There are several future directions for research on 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine for use in medicinal chemistry. Another area of research is the investigation of the potential therapeutic effects of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine in other diseases, including Parkinson's disease and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine and its effects on neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine involves the reaction of 4-chlorophenol and 2-fluoroaniline with acetic anhydride and piperazine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been evaluated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, 1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine has been investigated for its effects on neurotransmitter systems, including dopamine and serotonin.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQWWBTYLSHPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)


![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)